molecular formula C19H25ClN2 B583464 Histapyrrodine-d5 Hydrochloride CAS No. 1330264-61-3

Histapyrrodine-d5 Hydrochloride

Cat. No.: B583464
CAS No.: 1330264-61-3
M. Wt: 321.904
InChI Key: HLKYILQQGSUEJS-MQVDXLBYSA-N
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Description

Histapyrrodine-d5 Hydrochloride is a deuterated form of Histapyrrodine Hydrochloride, which is used primarily in research settings. The compound is characterized by the presence of five deuterium atoms, making it useful in various analytical and research applications. It is known for its role as a radiolabelled internal standard in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Histapyrrodine-d5 Hydrochloride involves the deuteration of Histapyrrodine Hydrochloride. The process typically includes the following steps:

    Deuteration of Benzylamine: The benzylamine component is subjected to deuteration using deuterium gas or deuterated reagents.

    Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with pyrrolidine under controlled conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Histapyrrodine-d5.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Histapyrrodine-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Histapyrrodine-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a radiolabelled internal standard in analytical chemistry for mass spectrometry.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: Used in pharmacokinetic studies to trace the metabolic pathways of drugs.

    Industry: Employed in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism of action of Histapyrrodine-d5 Hydrochloride involves its role as an internal standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis of compounds in complex mixtures. The compound does not exert any biological effects directly but aids in the precise measurement of other substances.

Comparison with Similar Compounds

    Histapyrrodine Hydrochloride: The non-deuterated form, used for similar purposes but without the mass difference provided by deuterium.

    Calcistin-d5: Another deuterated compound used as an internal standard in analytical chemistry.

    Luvistin-d5: Similar in structure and application, used in proteomics research.

Uniqueness: Histapyrrodine-d5 Hydrochloride is unique due to its specific deuteration, which provides a distinct advantage in mass spectrometry by allowing for precise differentiation from non-deuterated compounds. This makes it highly valuable in research settings where accurate quantification is essential.

Properties

CAS No.

1330264-61-3

Molecular Formula

C19H25ClN2

Molecular Weight

321.904

IUPAC Name

N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D;

InChI Key

HLKYILQQGSUEJS-MQVDXLBYSA-N

SMILES

C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

N-(Phenyl-d5)-N-(phenylmethyl)-1-pyrrolidineethanamine Hydrochloride;  Calcistin-d5;  1-[2-(N-Benzylanilino)ethyl]pyrrolidine-d5 Hydrochloride;  Luvistin-d5 Hydrochloride;  N-Benzyl-N-(phenyl-d5)pyrrolidinoethylamine Hydrochloride;  N-Benzyl-N-_x000B_pyrrolidin

Origin of Product

United States

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